2,3-Difluorobenzyl bromide
Overview
Description
2,3-Difluorobenzyl bromide is an organic compound with the molecular formula C7H5BrF2. It is a derivative of benzyl bromide, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 3 positions. This compound is a clear, colorless to light yellow liquid and is used in various chemical synthesis processes .
Scientific Research Applications
2,3-Difluorobenzyl bromide is used in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry: It is used in the production of liquid crystal displays (LCDs) and functional polymers.
Safety and Hazards
2,3-Difluorobenzyl bromide poses a slight fire hazard when exposed to heat or flame. Acids may react with metals to produce hydrogen, a highly flammable and explosive gas. Heating may cause expansion or decomposition leading to violent rupture of containers. It may emit acrid smoke and corrosive fumes . Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented .
Mechanism of Action
Target of Action
2,3-Difluorobenzyl bromide is a chemical compound used in organic synthesis . The primary targets of this compound are typically organic molecules that can undergo nucleophilic substitution reactions .
Mode of Action
The compound acts as an electrophile, reacting with nucleophiles in a substitution reaction . The bromide ion is a good leaving group, which makes this compound an excellent substrate for nucleophilic substitution reactions . The exact mode of action can vary depending on the specific reaction conditions and the nucleophile involved.
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the nature of the nucleophile it reacts with. It has been used in the synthesis of chemokine antagonists , suggesting that it may play a role in modulating immune response pathways.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific molecules it reacts with. In the case of its use in synthesizing chemokine antagonists , the result of its action would be the modulation of immune responses.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other reactive species can compete with the intended nucleophile, potentially leading to side reactions . Additionally, the compound is a slight fire hazard when exposed to heat or flame , indicating that it should be handled and stored carefully to ensure safety and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Difluorobenzyl bromide can be synthesized through the bromination of 2,3-difluorotoluene. The process involves the reaction of 2,3-difluorotoluene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where 2,3-difluorotoluene is continuously fed into the reactor along with bromine. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluorobenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in other types of reactions such as oxidation and reduction under specific conditions .
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetone.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound to the corresponding benzaldehyde or benzoic acid derivatives.
Major Products:
Nucleophilic Substitution: Products include 2,3-difluorobenzyl alcohols, ethers, and amines.
Oxidation: Products include 2,3-difluorobenzaldehyde and 2,3-difluorobenzoic acid.
Reduction: The major product is 2,3-difluorotoluene.
Comparison with Similar Compounds
- 2,4-Difluorobenzyl bromide
- 2,6-Difluorobenzyl bromide
- 4-Fluorobenzyl bromide
- 4-Methylbenzyl bromide
Comparison: 2,3-Difluorobenzyl bromide is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and the types of products formed in chemical reactions. For example, 2,6-difluorobenzyl bromide has fluorine atoms at the 2 and 6 positions, which can lead to different steric and electronic effects compared to this compound .
Properties
IUPAC Name |
1-(bromomethyl)-2,3-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBSGSZZESQDBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333761 | |
Record name | 2,3-Difluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113211-94-2 | |
Record name | 2,3-Difluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Bromomethyl)-2,3-difluoro-benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,3-Difluorobenzyl bromide in the synthesis of the anticancer agent discussed in the paper?
A1: this compound serves as a crucial reactant in the synthesis of 2,9-bis(2,3-difluorobenzyl)-β-carbolineum bromide []. The reaction involves the decarboxylation of ethyl β-carboline-3-carboxylate with this compound in the presence of sodium hydride and DMF. This reaction leads to the attachment of the 2,3-difluorobenzyl groups to the β-carboline scaffold, resulting in the final compound.
Q2: Is there any information available on the structure-activity relationship (SAR) of the synthesized compound and the role of the 2,3-difluorobenzyl groups?
A2: The research paper primarily focuses on the synthesis and characterization of the novel compound []. While it mentions the compound's potential as an anticancer agent with an IC50 value provided, it does not delve into the specific SAR studies. Further research would be needed to elucidate the contribution of the 2,3-difluorobenzyl groups to the observed anticancer activity and to explore how modifications to these groups might impact potency and selectivity.
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